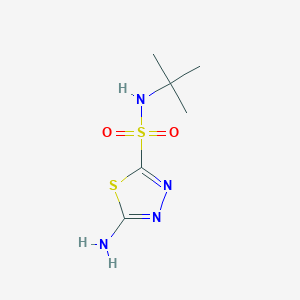
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide” is a chemical compound. It is a derivative of thiadiazole . It is also known as “2-Amino-5-tert-butyl-1,3,4-thiadiazole” and has the empirical formula C6H11N3S . Its molecular weight is 157.24 .
Synthesis Analysis
The synthesis of “2-Amino-5-tert-butyl-1,3,4-thiadiazole” can be achieved from Pivaloyl chloride and thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-tert-butyl-1,3,4-thiadiazole” can be represented by the SMILES string CC(C)(C)c1nnc(N)s1 . The InChI representation is 1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) .
Chemical Reactions Analysis
“2-Amino-5-tert-butyl-1,3,4-thiadiazole” can be employed for the preparation of several compounds such as “9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thia-diazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride”, “1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea”, and "N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide" .
Physical and Chemical Properties Analysis
The compound is a white solid . It has a melting point of 183-187 °C . It is classified as Acute Tox. 4 Oral according to the GHS classification .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives have been explored for various scientific applications, notably in the synthesis of new compounds with potential biological activities. A study detailed the synthesis of a new precursor of 1,3,4‐thiadiazolesulfonamides, providing insights into the structural characteristics and interactions, such as the bond lengths and angles indicating a strong interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).
Antibacterial Activity
The antibacterial potential of derivatives of this compound has been a subject of research, showing high degrees of activity against both Escherichia coli and Staphylococcus aureus, comparable to that of known antibiotics (Gadad et al., 2000).
Antiviral and Antifungal Activities
Research into the antiviral activities of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, derived from this compound, revealed certain derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, metal complexes of aminobenzolamide derivatives, structurally similar to this compound, showed effective antifungal actions against Aspergillus and Candida spp., with activities comparable to ketoconazole (Mastrolorenzo et al., 2000).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been studied extensively as carbonic anhydrase inhibitors, demonstrating significant inhibitory effects on various isozymes of carbonic anhydrase. These studies suggest potential applications in treating conditions such as glaucoma, with some derivatives showing better efficacy and longer duration of action than standard drugs (Supuran et al., 1998), (Barboiu et al., 1999).
Safety and Hazards
“5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide” is an experimental teratogen . When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx . It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .
Mécanisme D'action
Target of Action
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is a thiadiazole derivative Similar thiadiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Some thiadiazole derivatives have been found to inhibit mitochondrial hca va/vb isoforms, leading to a reduction in body weight through interaction with lipid metabolism .
Result of Action
It is known that thiadiazole derivatives can have a variety of effects, including antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to inhibit the corrosion of brass in sea water samples .
Propriétés
IUPAC Name |
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S2/c1-6(2,3)10-14(11,12)5-9-8-4(7)13-5/h10H,1-3H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNYBXXSVFQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
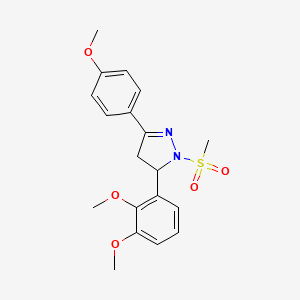
![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)
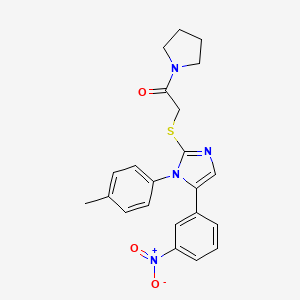
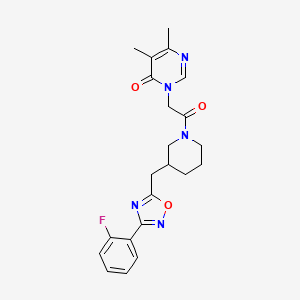
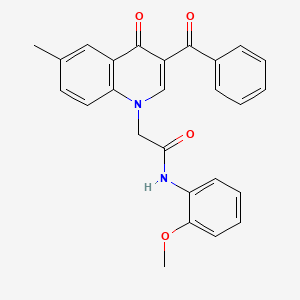
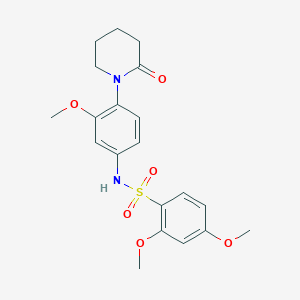
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
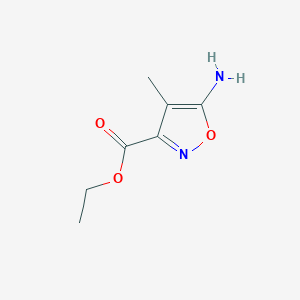
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)
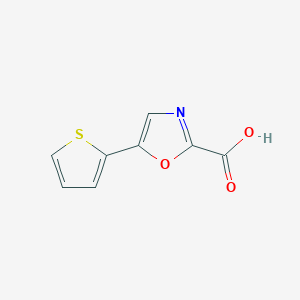

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)
